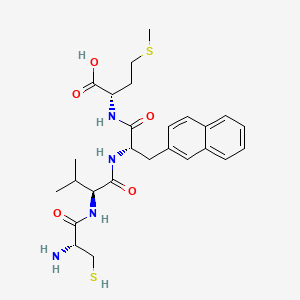

H-Cys-Val-2-Nal-Met-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“H-Cys-Val-2-Nal-Met-OH” is a peptidomimetic derivative . It is also known as FTase Inhibitor III . This compound can be used to label short peptide sequences . It is a potent synthetic inhibitor of p21 ras farnesyltransferase (FTase; IC 50 = 12 nM) .

Molecular Structure Analysis

The molecular formula of “H-Cys-Val-2-Nal-Met-OH” is C26H36N4O5S2 . The molecular weight is 548.72 . The SMILES string representation of the molecule is CSCCC@@H=O)NC(C@HNC(C@HC)NC(C@HN)=O)=O)=O .Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Cys-Val-2-Nal-Met-OH” include its molecular weight (548.72), molecular formula (C26H36N4O5S2), and its SMILES string representation . It is a white solid .Wissenschaftliche Forschungsanwendungen

Application in Peptide Synthesis and Enzyme Analysis : A study by Tong et al. (2001) discussed the synthesis of a K-Ras-derived peptide, where a similar structure, H-Lys-Ser-Lys-Thr-Lys-Cys(farnesyl)-Val-Ile-Met-OH, was cleaved by the hRCE1 protease. This research is significant for understanding enzyme activity and for developing assays for inhibitor discovery (Tong et al., 2001).

High-Specific-Activity Labeling of Peptides : Boschi et al. (2001) described a method for incorporating bioactive peptides into a technetium-99m coordination complex, where H-Cys-Val-2-Nal-Met-OH was specifically mentioned. This approach is crucial for high-specific-activity labeling of small peptides, useful in medical imaging and diagnostics (Boschi et al., 2001).

Investigation of Peptide Oxidation : The oxidation of peptides similar to H-Cys-Val-2-Nal-Met-OH, specifically methionine-valine and valine-methionine, was studied by Archirel et al. (2019). This research provides insights into the oxidative radiolysis process in water, contributing to our understanding of peptide stability and interactions (Archirel et al., 2019).

Binding to Non-Opioid Receptors : Navolotskaya et al. (2001) researched synthetic peptide fragments, including a structure similar to H-Cys-Val-2-Nal-Met-OH, which showed the ability to inhibit specific binding of β-endorphin to T lymphocytes. This is important for understanding immune system interactions and potential therapeutic applications (Navolotskaya et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)/t19-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSWNVHTKOMLQ-CMOCDZPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658614 |

Source

|

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys-Val-2-Nal-Met-OH | |

CAS RN |

158022-12-9 |

Source

|

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)

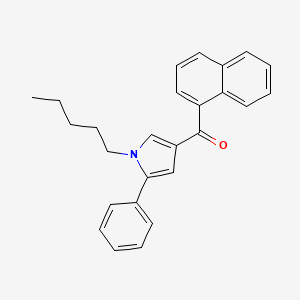

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)